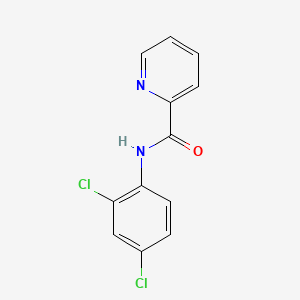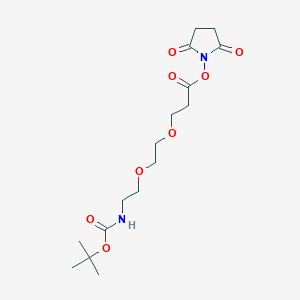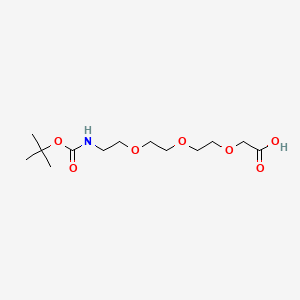
u-83836e
Overview
Description
u-83836e is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromen-6-ol core, piperazine, and pyrimidine rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
U-83836E, also known as Lazaroid antioxidant, is a steroid compound that primarily targets lipid peroxidation . It acts as a potent free radical scavenger .
Mode of Action
This compound interacts with its targets by inhibiting lipid peroxidation, a process that can lead to cell damage . It also inhibits cell proliferation with an IC50 value of 6.30 mM . Furthermore, it significantly protects against LPS induced lethality .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid peroxidation pathway . By inhibiting this pathway, this compound prevents the formation of lipid peroxides, which are harmful to cells . This action has downstream effects such as reducing secondary brain injury in a rabbit model of cryogenic trauma .
Pharmacokinetics
It is soluble in water to 50 mm and in ethanol to 75 mm , which suggests that it may have good bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It significantly protects against LPS induced lethality . It also reduces secondary brain injury in a rabbit model of cryogenic trauma . In addition, it has been shown to protect cardiac function in ischemia/reperfusion rat models, decrease the malondialdehyde content and creatinine kinase activity, while increasing superoxide dismutase and glutathione peroxidase activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown to be active both in vivo and in vitro . .
Biochemical Analysis
Biochemical Properties
U-83836E plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through its potent free radical scavenging activity . It inhibits cell proliferation with an IC50 of 6.30 mM . This compound has been shown to enhance the translocation of protein kinase Cε (PKCε) from the cytoplasm to the membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly protects against LPS induced lethality . It also reduces secondary brain injury in a rabbit model of cryogenic trauma . In addition, this compound has been shown to decrease the malondialdehyde content and creatinine kinase activity, while increasing superoxide dismutase and glutathione peroxidase activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a reactive oxygen species scavenger, reducing oxidative stress . It also enhances the translocation of protein kinase Cε (PKCε) from the cytoplasm to the membrane . The cardioprotective effects of this compound are reduced in the presence of the PKC inhibitor, chelerythrine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce secondary brain injury in a rabbit model of cryogenic trauma
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 5 mg/kg, this compound markedly protected cardiac function in ischemia/reperfusion rat models
Metabolic Pathways
Given its role as a potent free radical scavenger, it likely interacts with enzymes or cofactors involved in oxidative stress pathways .
Subcellular Localization
It has been shown to enhance the translocation of protein kinase Cε (PKCε) from the cytoplasm to the membrane , suggesting that it may localize to the cell membrane under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of u-83836e typically involves multi-step organic reactions. The process begins with the preparation of the chromen-6-ol core, followed by the introduction of the piperazine and pyrimidine rings through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The chromen-6-ol core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The pyrimidine and piperazine rings can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in an appropriate solvent.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives of the chromen-6-ol core.
Reduction: Hydrogenated derivatives of the pyrimidine and piperazine rings.
Substitution: Substituted derivatives at the pyrimidine and piperazine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with various biological targets makes it valuable for understanding cellular mechanisms.
Medicine: Potential applications in medicine include its use as a lead compound for drug development. Its interactions with specific molecular targets can be exploited to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
- (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol
- (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;monohydrochloride
Uniqueness: The dihydrochloride form of this compound offers enhanced stability and solubility compared to its non-salt or monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H/t30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXSMZHYBXPIS-ZHXNKHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137018-55-4 | |
| Record name | U 83836E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of U-83836E?
A1: this compound primarily acts as a potent scavenger of reactive oxygen species (ROS) and a lipid peroxidation inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits its effects by interrupting the chain reaction of lipid peroxidation, thereby protecting cells from oxidative damage induced by free radicals.
Q2: How does this compound affect intracellular signaling pathways?
A2: Research suggests that this compound can modulate several intracellular signaling pathways. It has been shown to enhance the translocation of protein kinase C epsilon (PKCε) from the cytoplasm to the membrane, potentially contributing to its cardioprotective effects. [] Additionally, this compound can inhibit the activation of caspase-1, an enzyme involved in inflammatory processes. []
Q3: Does this compound influence the production of inflammatory mediators?
A3: Studies have shown that this compound can attenuate the production of tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. [, ] In a rat model of septic shock, this compound administration reduced serum TNF-α levels, suggesting its potential in mitigating inflammatory responses. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H43N5O2·2HCl, and its molecular weight is 566.6 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not contain detailed spectroscopic data, they highlight its structural similarity to α-tocopherol (vitamin E), particularly the presence of a chromanol ring system. [] Further characterization using techniques like NMR and mass spectrometry would be necessary for a comprehensive spectroscopic analysis.
Q6: How does the structure of this compound contribute to its antioxidant activity?
A6: this compound's structure, featuring a chromanol ring system similar to α-tocopherol, is crucial for its antioxidant activity. [] The chromanol ring acts as an effective scavenger of free radicals, preventing the propagation of lipid peroxidation.
Q7: What are the potential formulation strategies to improve the bioavailability of this compound?
A7: this compound's lipophilic nature may pose challenges for bioavailability. Formulation strategies like encapsulation in liposomes or nanoparticles could improve its solubility, stability, and targeted delivery to specific tissues.
Q8: What is the half-life of this compound?
A8: The provided research does not specify the half-life of this compound. Pharmacokinetic studies are needed to determine its absorption, distribution, metabolism, and excretion profile.
Q9: What are the key in vitro models used to study the effects of this compound?
A9: Researchers have employed various in vitro models, including primary cultures of rat cerebellar granule cells, [] rat aortic smooth muscle cells, [] and human umbilical vein endothelial cells, [] to investigate the effects of this compound on glutamate-induced neurotoxicity, cell proliferation, and angiogenesis, respectively.
Q10: What animal models have been used to investigate the therapeutic potential of this compound?
A10: this compound has been evaluated in various animal models, including:
- Rat model of cerebral trauma: Assessed its effects on blood-brain barrier breakdown, edema, and neuronal viability. []
- Rat model of myocardial ischemia/reperfusion injury: Investigated its cardioprotective effects and impact on oxidative stress markers. [, ]
- Rabbit model of cryogenic brain trauma: Evaluated its ability to reduce secondary brain injury and neutrophil aggregation. []
- Rat model of diabetic retinopathy: Studied its effects on retinal neurodegeneration, oxidative stress markers, and electroretinographic parameters. []
Q11: Have any clinical trials been conducted with this compound?
A11: While the provided research does not mention specific clinical trials for this compound, it acknowledges that early clinical trials using lazaroids for CNS injury or organ transplantation did not yield promising results. []
Q12: What are the known toxicological effects of this compound?
A12: Research indicates that this compound exhibits some cytotoxicity at higher concentrations. In a study using rat cerebellar granule cells, this compound showed slight cytotoxicity above 10 μM, which became significant at 100 μM. []
Q13: Are there any long-term safety concerns associated with this compound?
A13: The long-term safety profile of this compound requires further investigation. Studies evaluating chronic administration in animal models are necessary to assess its potential for chronic toxicity.
Q14: What drug delivery strategies could potentially improve the therapeutic index of this compound?
A14: Targeted drug delivery approaches, such as encapsulating this compound in nanoparticles or liposomes, could enhance its delivery to specific tissues or cells, thereby improving its therapeutic index and potentially reducing off-target effects.
Q15: What analytical techniques have been used to study the effects of this compound?
A15: Researchers have employed various analytical techniques, including:
- Spectrophotometry: To measure oxidative stress markers such as malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity, and glutathione (GSH) levels. [, , , ]
- Chemiluminescence: To assess the generation of oxygen free radicals in whole blood. []
- Immunoblotting (Western blotting): To detect the activation of signaling proteins like PKCε and caspase-3, as well as the degradation of proteins like spectrin. [, , , ]
- Electron paramagnetic resonance (EPR) spectrometry: To evaluate the ability of this compound to scavenge nitric oxide. []
- Histological analysis: To assess tissue damage and inflammatory cell infiltration. [, , ]
- Electroretinography: To evaluate retinal function in a diabetic retinopathy model. []
Q16: What is known about the solubility of this compound?
A16: While specific solubility data is not provided, the research highlights that this compound, being a lipophilic compound, exhibits better solubility in lipids compared to aqueous solutions. [, ] Its formulation as a dihydrochloride salt aims to enhance its solubility in aqueous media.
Q17: Are there any alternative compounds with similar antioxidant properties to this compound?
A17: Yes, several other antioxidant compounds exhibit similar properties to this compound. These include:
- Other Lazaroid compounds: Tirilazad mesylate and U-74389G are examples of lazaroids that have been studied for their antioxidant and neuroprotective properties. [, , ]
- Vitamin E and its analogs: α-tocopherol, the most biologically active form of vitamin E, and its water-soluble analog Trolox, are potent antioxidants. [, ]
- Spin-trapping agents: Compounds like α-phenyl-N-tert-butyl nitrone (PBN) can trap free radicals and prevent their damaging effects. [, ]
- Iron chelators: Deferoxamine mesylate can bind to free iron, preventing it from participating in the Fenton reaction and generating harmful hydroxyl radicals. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















